molecular formula C13H10N2O B566901 5-(4-Methoxyphenyl)pyridine-3-carbonitrile CAS No. 1268095-82-4

5-(4-Methoxyphenyl)pyridine-3-carbonitrile

Cat. No. B566901
CAS RN: 1268095-82-4
M. Wt: 210.236
InChI Key: YDEYESUTSSYDQC-UHFFFAOYSA-N
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Description

“5-(4-Methoxyphenyl)pyridine-3-carbonitrile” is a chemical compound that belongs to the class of organic compounds known as pyridines . Pyridines are compounds containing a pyridine ring, which is a six-member aromatic heterocycle with one nitrogen atom and five carbon atoms .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-methoxypyridine-3-carbonitrile bearing aryl substituents were successfully synthesized in good yields by the condensation of chalcones with malononitrile in a basic medium . This process offers a route to a variety of methoxypyridine derivatives .

Scientific Research Applications

  • Inhibitors of SARS CoV-2 RdRp : Azafluorene derivatives, including compounds related to 5-(4-Methoxyphenyl)pyridine-3-carbonitrile, have been studied for their potential as inhibitors of the SARS CoV-2 RdRp. These compounds showed interactions with solvent molecules and were analyzed for their drug-like behaviors and molecular docking analysis in the context of COVID-19 treatment (Venkateshan, Muthu, Suresh, & Kumar, 2020).

  • Intermolecular Interaction Patterns : The structures of new pyridine derivatives, including those similar to this compound, were studied, revealing how simple changes in structure can significantly alter intermolecular interaction patterns. This research contributes to understanding the complexity of supramolecular motifs (Vishnupriya, Suresh, Maharani, & Kumar, 2014).

  • Spectroscopic Analysis : Pyridine derivatives, including those structurally related to this compound, have been synthesized and analyzed using X-ray diffraction and spectroscopic methods. These studies focus on understanding the structural features and spectral properties of such compounds (Tranfić, Halambek, Cetina, & Jukić, 2011).

  • Corrosion Inhibition : Pyridine derivatives, including this compound, have been evaluated for their corrosion inhibition properties on various metals in acidic solutions. These studies contribute to the development of effective corrosion inhibitors in industrial applications (Yadav & Kumar, 2014).

  • Non-linear Optical Properties : Certain derivatives of this compound have been studied for their non-linear optical properties. X-ray diffraction methods were used to analyze the molecular and crystal structures, contributing to the field of optical materials (Palani, Ambalavanan, Ponnuswamy, Raghukumar, & Ramakrishnan, 2004).

properties

IUPAC Name

5-(4-methoxyphenyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c1-16-13-4-2-11(3-5-13)12-6-10(7-14)8-15-9-12/h2-6,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEYESUTSSYDQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40744996
Record name 5-(4-Methoxyphenyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1268095-82-4
Record name 5-(4-Methoxyphenyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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